molecular formula C22H17FN2O5 B2983497 4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618875-03-9

4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2983497
M. Wt: 408.385
InChI Key: HZVSSRCYFQNUHP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and state at room temperature.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used, as well as the steps of the reaction and the yield of the product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include information about the reagents and conditions used in the reactions, as well as the products formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Anaerobic O-demethylation Capacity

Research by Stupperich, Konle, and Eckerskorn (1996) explored the anaerobic O-demethylation capacity in various compounds, including methoxy and fluoro substituted aromatics. Their findings suggest potential applications in understanding and utilizing microbial enzyme systems for the transformation of similar compounds under anaerobic conditions (Stupperich, Konle, & Eckerskorn, 1996).

Antimicrobial Properties

Gadakh, Pandit, Rindhe, and Karale (2010) synthesized and evaluated a series of fluorine-containing compounds, demonstrating their significant antimicrobial activities against various bacterial strains. This research indicates the potential for similar fluorine-substituted compounds in developing new antimicrobial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).

Synthesis and Chemical Transformations

Novikov, Khlebnikov, Shevchenko, Kostikov, and Vidović (2005) discussed the synthesis and transformations of difluoro-substituted compounds, highlighting the versatility of such structures in creating a variety of derivative compounds with potential applications in material science and pharmaceutical development (Novikov et al., 2005).

Anti-inflammatory and Analgesic Properties

Muchowski and colleagues (1985) synthesized compounds with fluorobenzoyl structures, demonstrating their potential as potent anti-inflammatory and analgesic agents. This suggests possible medical applications for related fluorine-substituted compounds in pain and inflammation management (Muchowski et al., 1985).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also include information on how to handle and store the compound safely.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.


Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. They would have access to specialized databases and resources that are not publicly available, and they would be able to provide a more detailed and accurate analysis.


properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O5/c1-12-11-17(24-30-12)25-19(15-5-3-4-6-16(15)29-2)18(21(27)22(25)28)20(26)13-7-9-14(23)10-8-13/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTNIFOBIKJRJD-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

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